molecular formula C8H12BNO2 B14059293 (5-Isopropylpyridin-3-yl)boronic acid

(5-Isopropylpyridin-3-yl)boronic acid

Cat. No.: B14059293
M. Wt: 165.00 g/mol
InChI Key: UDEAILLWXQRGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Isopropylpyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-isopropyl-3-bromopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Amino- or alkoxy-substituted pyridines.

    Oxidation: Boronic esters or borates.

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Methylphenylboronic Acid: Another boronic acid with a methyl group substituent.

    2-Pyridinylboronic Acid: A pyridine-based boronic acid with the boronic acid group at the 2-position.

Uniqueness

(5-Isopropylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules where regioselectivity is crucial .

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(5-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6,11-12H,1-2H3

InChI Key

UDEAILLWXQRGBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.